molecular formula C12H10Cl2N2 B1608361 1,2-Bis(2-chlorophenyl)hydrazine CAS No. 782-74-1

1,2-Bis(2-chlorophenyl)hydrazine

Cat. No. B1608361
CAS RN: 782-74-1
M. Wt: 253.12 g/mol
InChI Key: IWKMQNKKYZERHI-UHFFFAOYSA-N
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Description

1,2-Bis(2-chlorophenyl)hydrazine is a chemical compound that falls under the category of hydrazines . It is used in various research and development applications . The molecular formula of this compound is C12H10Cl2N2 .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(2-chlorophenyl)hydrazine consists of two chlorophenyl groups attached to a hydrazine group . For a more detailed structural analysis, it would be beneficial to refer to specific studies or crystallographic data .


Physical And Chemical Properties Analysis

1,2-Bis(2-chlorophenyl)hydrazine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation .

Scientific Research Applications

Antitumor Activity

1,2-Bis(2-chlorophenyl)hydrazine and its derivatives have been extensively studied for their antitumor properties. For instance, 1,2-bis(arylsulfonyl)hydrazines have been synthesized and shown significant antineoplastic activity against various cancers like L1210 leukemia. One compound in particular, 2-[(4-chlorophenyl)sulfonyl]-1-methyl-1-(4-tolylsulfonyl)hydrazine, was found to increase the survival time of tumor-bearing mice by 88% (Shyam et al., 1986). Additionally, 1-acyl-1,2-bis(methylsulfonyl)-2-(2- chloroethyl)hydrazines were synthesized and showed pronounced activity against various solid tumors, including melanoma and lung carcinoma (Shyam et al., 1993).

Photophysical Properties

The compound has also been explored for its photophysical properties. In a study, the synthesis and characterization of derivatives like 2,7-diphenyl- and 2,7-dithienyl-1,3,6,8-tetramethyl bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine were described. These compounds showed interesting behaviors like fluorescence quenching and aggregation-induced emission enhancement, which are valuable in the field of material sciences (Jiang et al., 2018).

Synthesis of Thiophene and Pyrrole Derivatives

The chemical properties of 1,2-Bis(2-chlorophenyl)hydrazine make it a useful reagent in synthesizing complex organic compounds. For instance, its interaction with bis(2-chloroprop-2-en-1-yl)sulfide in hydrazine hydrate–KOH led to the formation of thiophene and pyrrole derivatives, offering new approaches to form various compounds from simple starting reagents (Rozentsveig et al., 2022).

Chemosensor Development

The compound has been utilized in developing chemosensors. A study demonstrated a colorimetric chemosensor based on hydrazine and 3,5-dichloro-2-hydroxybenzaldehyde, showing a specific response to cyanide in aqueous solution. This highlights its potential in environmental monitoring and safety applications (Jo et al., 2015).

Electronic Properties and Applications in Electronics

Research has also delved into its electronic properties. For instance, quantum chemical calculations of compounds like (E)-1-(2,6-bis(4-chlorophenyl)-3-ethylpiperidine-4-ylidene)-2-phenyl-hydrazine havebeen performed to explore their electronic properties. This includes studying their Frontier orbital and band gap energies, which are crucial for understanding their potential in electronic applications such as thin film transistors and organic semiconductors (Kumar et al., 2020).

Applications in Organic Synthesis

The reactivity of 1,2-Bis(2-chlorophenyl)hydrazine derivatives makes them suitable for organic synthesis. For example, the reaction of bis(2,4-dinitrophenyl) phosphate with hydrazine led to the formation of various phosphorylated products, demonstrating the compound's utility in synthesizing complex organic molecules (Domingos et al., 2004).

Antibacterial Properties

Investigations into the antibacterial effects of hydrazine crystals, including those derived from 1,2-bis(2-chlorophenyl)hydrazine, have shown promising results. These compounds have been tested against various bacteria, indicating potential applications in the development of new antibacterial agents (Lu & Qin, 2011).

Safety And Hazards

Hydrazines, including 1,2-Bis(2-chlorophenyl)hydrazine, can cause severe eye damage . They can also cause seizures, liver injury, hemolysis, and delayed pulmonary edema . It’s important to handle this compound with appropriate safety measures .

Future Directions

1,2-Bis(2-chlorophenyl)hydrazine is provided to early discovery researchers as part of a collection of rare and unique chemicals . Its future directions would likely involve further exploration of its potential applications in various fields, including pharmaceuticals and agrochemicals .

properties

IUPAC Name

1,2-bis(2-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10Cl2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKMQNKKYZERHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NNC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061138
Record name 1,2-Bis(2-chlorophenyl)hydrazine
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Molecular Weight

253.12 g/mol
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Solubility

In water, <10 mg/L
Record name 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE
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Vapor Pressure

0.000015 [mmHg], 1.5X10-5 mm Hg at 25 °C /Estimated/
Record name 1,2-Bis(2-chlorophenyl) hydrazine
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Record name 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE
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Product Name

1,2-Bis(2-chlorophenyl)hydrazine

CAS RN

782-74-1
Record name 1,2-Bis(2-chlorophenyl)hydrazine
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Record name 1,2-Bis(2-chlorophenyl)-hydrazine
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Record name Hydrazine, 1,2-bis(2-chlorophenyl)-
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Record name 1,2-Bis(2-chlorophenyl)hydrazine
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Record name 1,2-bis(2-chlorophenyl)hydrazine
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Record name 2,2'-DICHLOROHYDRAZOBENZENE
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Record name 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE
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Melting Point

87 °C
Record name 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5753
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SA Mokbel, RK Fathalla, LY El-Sharkawy, AH Abadi… - Bioorganic …, 2020 - Elsevier
There is a continuous need to develop new antibacterial agents with non-traditional mechanisms to combat the nonstop emerging resistance to most of the antibiotics used in clinical …
Number of citations: 7 www.sciencedirect.com
Y Sakuratani, K Kasai, Y Noguchi… - QSAR & Combinatorial …, 2007 - Wiley Online Library
Predictivities of six log P calculation models (CLOGP, KOWWIN, ACD/LOGP, SLOGP, VLOGP and COSMO thermo) are compared using a common experimental dataset, which does …
Number of citations: 33 onlinelibrary.wiley.com
H Zhou, R Fan, J Yang, X Sun, X Liu… - The Journal of Organic …, 2022 - ACS Publications
We report a cathodic reduction-dominated electrochemical approach for the hydrogenation of azobenzenes in dichloromethane. With cheap and readily available N,N-…
Number of citations: 3 pubs.acs.org
RKF Fathalla - 2022 - publikationen.sulb.uni-saarland.de
The early steps of bacterial cell wall synthesis are underutilized as antibacterial drug targets with only fosfomycin being clinically used. They represent an opportunity to escape the …
S Dey, D Panja, A Sau, SD Thakur… - The Journal of Organic …, 2023 - ACS Publications
Herein, control transfer hydrogenation (TH) of azoarenes to hydrazo compounds is established employing easy-to-synthesize reusable cobalt catalyst using lower amounts of N 2 H 4 ·H …
Number of citations: 1 pubs.acs.org
TI Hayashi, A Furuhama, H Yokomizo… - Risk …, 2023 - Wiley Online Library
The quality of chemical management depends more or less on practical procedures used to assess chemicals. This study quantitatively assessed the efficacy of a derivation procedure …
Number of citations: 3 onlinelibrary.wiley.com
M Song, H Zhou, G Wang, B Ma, Y Jiang… - The Journal of …, 2021 - ACS Publications
A visible-light-promoted transfer hydrogenation of azobenzenes has been developed. In the presence of B 2 pin 2 and upon visible-light irradiation, the reactions proceeded smoothly in …
Number of citations: 16 pubs.acs.org
S Gangolli - The Dictionary of Substances and their …, 1999 - The Royal Society of Chemistry
Number of citations: 0

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